2-(4-Butylphenyl)-5-ethylpyridine
Description
2-(4-Butylphenyl)-5-ethylpyridine (C₁₇H₂₁N, MW 239.36 g/mol) is a pyridine derivative featuring a 4-butylphenyl substituent at the 2-position and an ethyl group at the 5-position of the pyridine ring . This compound is characterized by its moderate molecular weight and lipophilic nature due to the alkyl substituents.
Properties
CAS No. |
312943-19-4 |
|---|---|
Molecular Formula |
C17H21N |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
2-(4-butylphenyl)-5-ethylpyridine |
InChI |
InChI=1S/C17H21N/c1-3-5-6-15-7-10-16(11-8-15)17-12-9-14(4-2)13-18-17/h7-13H,3-6H2,1-2H3 |
InChI Key |
RULZMBOMJGBIQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenyl)-5-ethylpyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Butylphenyl)-5-ethylpyridine may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. Additionally, continuous flow reactors may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butylphenyl)-5-ethylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
2-(4-Butylphenyl)-5-ethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Butylphenyl)-5-ethylpyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural and physicochemical differences between 2-(4-Butylphenyl)-5-ethylpyridine and related compounds:
Electronic and Steric Effects
- Rigid Substituents : The ethynyl group in 2-(4-ethynylphenyl)-5-methylpyridine introduces conformational rigidity, which may stabilize specific binding conformations in biological targets .
Biological Activity
2-(4-Butylphenyl)-5-ethylpyridine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.
Chemical Structure
The compound can be structurally represented as follows:
Where:
- C = Carbon
- H = Hydrogen
- N = Nitrogen
Antimicrobial Activity
Recent studies indicate that 2-(4-Butylphenyl)-5-ethylpyridine exhibits significant antimicrobial properties. In vitro assays have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Bacillus subtilis | 75 |
These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents, particularly in treating infections caused by resistant strains.
Anticancer Properties
The compound has also been investigated for its anticancer properties. In a study examining its effects on various cancer cell lines, including breast and lung cancer, it was found to induce apoptosis and inhibit cell proliferation.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 20 |
| A549 (Lung) | 15 |
The mechanism of action appears to involve the modulation of apoptosis-related proteins, leading to an increase in pro-apoptotic factors and a decrease in anti-apoptotic factors.
The biological activity of 2-(4-Butylphenyl)-5-ethylpyridine is thought to be mediated through several pathways:
- Inhibition of Cell Growth : The compound disrupts the cell cycle in cancer cells, leading to growth arrest.
- Induction of Apoptosis : It activates caspases and alters mitochondrial membrane potential, resulting in programmed cell death.
- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies
A notable case study published in Journal of Medicinal Chemistry explored the efficacy of 2-(4-Butylphenyl)-5-ethylpyridine in a murine model of breast cancer. The study demonstrated that treatment with the compound led to significant tumor regression compared to controls, with minimal toxicity observed in healthy tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
